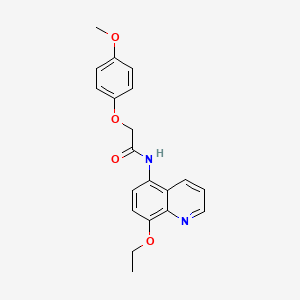![molecular formula C27H27N3O B11317367 N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide](/img/structure/B11317367.png)
N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Introduction of the Pyridine Group: The pyridine group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It can serve as a probe in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-3-YL)NAPHTHALENE-1-CARBOXAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-4-YL)NAPHTHALENE-1-CARBOXAMIDE
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C27H27N3O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C27H27N3O/c1-3-29(4-2)23-17-15-21(16-18-23)20-30(26-14-7-8-19-28-26)27(31)25-13-9-11-22-10-5-6-12-24(22)25/h5-19H,3-4,20H2,1-2H3 |
InChI Key |
SYRUEBIFYWBZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11317287.png)
![3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11317293.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11317302.png)
![N-{3-[(4-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B11317315.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11317319.png)
![N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11317329.png)
![ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11317331.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11317340.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11317344.png)
oxan-4-YL]ethyl})amine](/img/structure/B11317358.png)
![2-(2-chlorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11317359.png)
![N-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11317361.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317369.png)
